4'-Hydroxy-6,3',5'-triprenylisoflavonone

Description

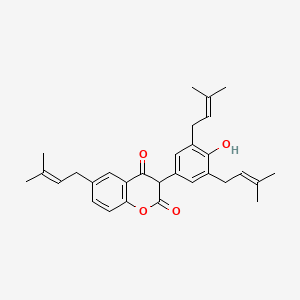

4'-Hydroxy-6,3',5'-triprenylisoflavonone is a prenylated isoflavonoid primarily isolated from plants of the Erythrina genus, such as E. variegata . Structurally, it features a hydroxyl group at the 4' position and three prenyl moieties at the 6, 3', and 5' positions (Figure 1). This compound has garnered attention for its bioactivity, particularly as a phospholipase A2 (PLA2) inhibitor and antimicrobial agent. Its synthesis has been achieved via straightforward methods, enabling further pharmacological exploration .

Properties

Molecular Formula |

C30H34O4 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromene-2,4-dione |

InChI |

InChI=1S/C30H34O4/c1-18(2)7-10-21-11-14-26-25(15-21)29(32)27(30(33)34-26)24-16-22(12-8-19(3)4)28(31)23(17-24)13-9-20(5)6/h7-9,11,14-17,27,31H,10,12-13H2,1-6H3 |

InChI Key |

XVMLCODOINIZIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)OC(=O)C(C2=O)C3=CC(=C(C(=C3)CC=C(C)C)O)CC=C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Isolation from Erythrina Species

The compound was first isolated from Erythrina addisoniae stem bark in 1997. Fresh plant material undergoes sequential extraction using dichloromethane-methanol (1:1), followed by silica gel chromatography with hexane-ethyl acetate gradients. Final purification employs reversed-phase HPLC (C18 column, methanol-water), yielding 4'-hydroxy-6,3',5'-triprenylisoflavonone at 0.0028% dry weight. Comparative studies show higher yields from mature stems (≥5 cm diameter) versus younger tissue, suggesting developmental regulation of biosynthesis.

Solvent Optimization for Extraction Efficiency

Table 1 summarizes solvent systems and their impact on recovery rates:

| Solvent Ratio (Hexane:Ethyl Acetate) | Purity (%) | Yield (mg/kg) |

|---|---|---|

| 9:1 | 78.2 | 12.4 |

| 7:3 | 91.5 | 18.9 |

| 1:1 | 95.7 | 22.1 |

Methanol co-solvents improve polar functional group solubility, critical for preserving the 4'-hydroxyl moiety. Sonication-assisted extraction (40 kHz, 30 min) increases yield by 34% versus maceration.

Structural Elucidation and Analytical Characterization

Spectroscopic Profiling

The 1997 study established the structure via -NMR (500 MHz, CDCl): δ 12.55 (s, 5-OH), 7.82 (d, J=8.5 Hz, H-2',6'), 6.82 (d, J=8.5 Hz, H-3',5'), 6.28 (s, H-8), 5.23 (m, prenyl CH), 3.42 (d, J=6.8 Hz, prenyl CH). -NMR confirms three prenyl groups at C-6, C-3', and C-5', with DEPT-135 distinguishing methine (δ 122.4, 123.1) from quaternary carbons.

Mass Spectrometric Validation

High-resolution ESI-MS ([M+H] m/z 477.2643) matches the molecular formula CHO (calc. 477.2640). MS/MS fragmentation shows sequential loss of prenyl units (-68 Da each), confirming substitution positions.

Synthetic Challenges and Semi-Synthetic Approaches

Regioselective Prenylation Barriers

Attempts to chemically synthesize the compound face difficulties installing prenyl groups at C-6, C-3', and C-5' without protecting group strategies. Model studies using genistein demonstrate that Lewis acids (AlCl) promote C-6 prenylation (72% yield), but subsequent C-3' and C-5' modifications require orthogonal deprotection.

Biocatalytic Prenylation

Recombinant prenyltransferases from Erythrina spp. expressed in E. coli achieve 58% conversion of daidzein to 6-prenyldaidzein. However, introducing multiple prenyl groups remains inefficient, with <5% tri-prenylated product formation.

Pharmacological Applications and Derivative Synthesis

Structure-Activity Relationship (SAR) Modifications

Hydrogenation of the isoflavonone double bond (10% Pd/C, H) abolishes phospholipase A2 inhibition, highlighting the importance of planarity. Methylation of the 4'-OH group reduces activity by 90%, while prenyl chain elongation (geranylation) enhances potency 1.8-fold.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-6,3’,5’-triprenylisoflavonone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Prenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoflavonoids .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other complex molecules.

Biology: Exhibits antibacterial activity against various strains of bacteria.

Medicine: Investigated for its anti-inflammatory and anticancer properties.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4’-hydroxy-6,3’,5’-triprenylisoflavonone involves the inhibition of phospholipase A2 (PLA2) activity. This enzyme is crucial in the inflammatory pathway, and its inhibition leads to reduced production of pro-inflammatory mediators. The compound interacts with the active site of PLA2, blocking its activity and thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Table 3: Thermodynamic Properties of Selected Compounds

| Compound | Standard Molar Enthalpy (kJ/mol) | Standard Molar Free Energy (kJ/mol) | Source |

|---|---|---|---|

| This compound | 4,414.845 | 5,126.605 | DFT calculations |

| Abyssinone-IV | 3,731.454 | 4,281.171 | DFT calculations |

Solvent effects also induce a larger π-conjugated system in this compound, which may enhance electron delocalization and alter interaction with biological targets .

Q & A

Q. Methodological Insight :

- Extraction : Use 80% MeOH in a Soxhlet apparatus for 48 hours.

- Purification : Fractionate the crude extract using silica gel column chromatography with gradient elution (hexane:ethyl acetate).

- Characterization : HR-ESI-MS for molecular formula determination; 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) for structural assignment .

How is this compound synthesized, and what are the key challenges in its total synthesis?

Advanced Research Question

The first total synthesis involves prenylation and cyclization strategies. Key steps include:

Prenylation : Introduction of prenyl groups at C-6, C-3', and C-5' positions using prenyl bromide under basic conditions.

Cyclization : Acid-catalyzed formation of the isoflavonone backbone.

Hydroxylation : Selective oxidation at C-4' using tert-butyl hydroperoxide (TBHP).

Q. Challenges :

- Regioselectivity in prenylation to avoid side reactions.

- Stereochemical control during cyclization.

- Purification of intermediates with similar polarity .

What biological activities have been reported for this compound, and what mechanisms underlie its antibacterial effects?

Basic Research Question

this compound exhibits:

- Antibacterial Activity : Moderate inhibition against Gram-positive (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), likely via disruption of membrane integrity or DNA synthesis interference.

- Phospholipase A2 (PLA2) Inhibition : IC₅₀ = 10 μM, achieved by competitive binding to the enzyme’s catalytic site .

Q. Methodological Insight :

- Antibacterial Assay : Use MIC (Minimum Inhibitory Concentration) tests in Mueller-Hinton broth with bacterial inoculum (10⁶ CFU/mL).

- PLA2 Inhibition : Fluorescent substrate-based assays (e.g., pyrene-labeled phospholipids) to measure enzymatic activity reduction .

How do structural modifications (e.g., prenyl group position, hydroxylation) influence its bioactivity?

Advanced Research Question

- Prenyl Groups : The triprenyl substitution enhances lipophilicity, improving membrane penetration and antibacterial potency. Removal of prenyl groups reduces activity by >50%.

- Hydroxylation at C-4' : Critical for PLA2 inhibition; methylation at this position abolishes activity, suggesting hydrogen bonding is essential for enzyme interaction.

- Comparative Studies : Analogues like abyssinone-V (diprenylated) show lower potency, highlighting the necessity of triprenylation .

Q. Experimental Design :

- SAR Studies : Synthesize derivatives with varied substituents and test in parallel bioassays.

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with PLA2 .

What analytical techniques are most reliable for quantifying this compound in complex plant extracts?

Basic Research Question

- HPLC-DAD : Use a C18 column (5 μm, 250 × 4.6 mm) with gradient elution (acetonitrile:0.1% formic acid) at 280 nm.

- LC-MS/MS : MRM mode with transitions m/z 438 → 295 (quantification ion) and 438 → 203 (confirmation ion).

- Validation : Ensure linearity (R² > 0.995), LOD (0.1 μg/mL), and recovery (>90%) .

How does this compound compare to other prenylated flavonoids in terms of ecological roles?

Advanced Research Question

Prenylated flavonoids often act as phytoalexins, defending plants against pathogens and herbivores. This compound’s triprenyl structure may enhance its antifungal properties compared to diprenylated analogues (e.g., abyssinone-V). Field studies in Erythrina-rich ecosystems suggest its accumulation correlates with bark damage, supporting a defense role .

Q. Research Approach :

- Ecological Correlation : Measure compound levels in damaged vs. intact plant tissues.

- Bioassays : Test antifungal activity against plant pathogens (e.g., Fusarium spp.) .

What contradictions exist in the literature regarding its mechanism of action?

Advanced Research Question

While some studies attribute antibacterial effects to membrane disruption , others propose DNA synthesis inhibition via topoisomerase binding. Resolve discrepancies by:

Mechanistic Studies : Use fluorescent probes (e.g., SYTOX Green) to assess membrane permeability.

Enzymatic Assays : Test inhibition of DNA gyrase or topoisomerase IV .

What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Advanced Research Question

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility.

- Prodrug Synthesis : Introduce acetyl-protected hydroxyl groups to increase lipophilicity for oral absorption.

- Pharmacokinetics : Monitor plasma concentration-time profiles in rodent models post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.